Decoglurant

mGluR2/3 NAM major depressive disorder clinical trial

Researchers requiring a well-characterized dual mGluR2/3 negative allosteric modulator with a documented clinical failure profile often face limited availability of reference-grade material. Decoglurant (RG1578, RO4995819) directly addresses this need. - Non-selective NAM at both mGluR2 and mGluR3; essential for calibrating functional assays (calcium mobilization, IP1, ERK1/2) against a clinically benchmarked modulator. - Phase II trial (NCT01457677, N=357) confirmed lack of antidepressant efficacy at up to 30 mg/day, making it the definitive negative control for in vivo behavioral benchmarking. - Most cited mGluR2/3 NAM in 2015-2020 patent literature; indispensable comparator for demonstrating structural novelty in IP filings.

Molecular Formula C21H11F6N5
Molecular Weight 447.3 g/mol
CAS No. 911115-16-7
Cat. No. B607041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecoglurant
CAS911115-16-7
SynonymsRo-4995819;  Ro4995819;  Ro4995819;  Decoglurant.
Molecular FormulaC21H11F6N5
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F
InChIInChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29)
InChIKeyDMJHZVARRXJSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decoglurant mGluR2/3 NAM Overview


Decoglurant (RG1578, RO4995819) is a small-molecule negative allosteric modulator (NAM) of metabotropic glutamate receptors 2 and 3 (mGluR2/3), with a molecular formula of C21H11F6N5 and a molecular weight of 447.3 g/mol [1]. Developed by Roche for the adjunctive treatment of major depressive disorder (MDD), Decoglurant advanced to Phase II clinical trials but was ultimately discontinued due to a lack of antidepressant efficacy in a randomized controlled trial of 357 patients [2][3]. It remains a widely cited reference compound in the study of group II metabotropic glutamate receptor pharmacology and is frequently utilized as a prototypical mGluR2/3 NAM in preclinical research [4].

Decoglurant Substitution: Why It Fails


Generic substitution among mGluR2/3 negative allosteric modulators is precluded by fundamental differences in receptor subtype selectivity and binding site topology. Decoglurant non-selectively modulates both mGluR2 and mGluR3 receptors via a shared allosteric binding site located in the transmembrane domain, a profile that distinguishes it from emerging subtype-selective NAMs such as mGluR3-selective VU6010572 (IC50 = 245 nM) or VU0650786 (IC50 = 392 nM) . Furthermore, the clinically documented lack of efficacy of Decoglurant in MDD at oral doses up to 30 mg daily—demonstrated in a 357-patient randomized controlled trial—renders it a critical negative control compound for benchmarking novel mGluR2/3 modulators [1][2]. Consequently, research requiring a well-characterized, dual mGluR2/3 NAM with a defined clinical failure profile should specifically procure Decoglurant rather than any other in-class compound.

Decoglurant Procurement Decision Matrix


Phase II MDD Trial: Efficacy Failure vs. Placebo

In a 6-week, randomized, double-blind, placebo-controlled Phase II trial (NCT01457677) enrolling 357 patients with partially refractory major depressive disorder, Decoglurant at oral doses of 5 mg, 15 mg, and 30 mg daily produced no significant difference from placebo in reducing Montgomery-Åsberg Depression Rating Scale (MADRS) total scores [1]. This outcome defines Decoglurant as an efficacious-negative reference standard against which novel mGluR2/3 modulators should be benchmarked.

mGluR2/3 NAM major depressive disorder clinical trial

Dual mGluR2/3 vs. Subtype-Selective NAMs

Decoglurant non-selectively modulates both mGluR2 and mGluR3 receptors, a property that distinguishes it from next-generation, subtype-selective NAMs. In contrast, VU6010572 is a highly selective mGluR3 NAM with an IC50 of 245 nM and high CNS penetrance , while VU0650786 exhibits mGluR3-selective NAM activity with an IC50 of 392 nM in a calcium mobilization assay . ML337 demonstrates moderate potency (IC50 = 450 nM) and >30-fold selectivity for mGluR3 over mGluR2 [1].

mGluR2 mGluR3 negative allosteric modulator

Phase II Completion with Defined Failure

Decoglurant is the first mGluR2/3 NAM to have advanced into clinical trials and subsequently completed Phase II evaluation with a well-documented efficacy failure in major depressive disorder (N = 357) [1][2]. In comparison, the orthosteric mGluR2/3 antagonist prodrug TS-161 (TP0473292) has completed Phase I studies demonstrating safety, tolerability, and oral bioavailability in healthy subjects [3], and has advanced into a planned Phase II study in treatment-resistant depression [4]. MK-1942, a selective mGluR2 NAM, has entered Phase II trials for treatment-resistant depression (NCT04663321) [5].

clinical development mGluR2/3 NAM pharmaceutical research

Non-Selective Dual mGluR2/3 NAM Mechanism

Decoglurant binds to a non-competitive allosteric site on both mGluR2 and mGluR3 receptors, reducing their affinity for the endogenous orthosteric ligand L-glutamate and thereby decreasing receptor activity [1][2]. This mechanism contrasts with orthosteric antagonists such as the active metabolite of TS-161 (TP0178894), which directly compete with glutamate at the orthosteric binding site [3], and with subtype-selective NAMs such as VU6010572 and VU0650786 that preferentially target mGluR3 over mGluR2 .

mGluR2 mGluR3 negative allosteric modulator glutamatergic signaling

Most Extensively Cited mGluR2/3 NAM

Decoglurant is explicitly identified as 'the first mGlu2/3 R modulator to advance to clinical study' in a comprehensive 2021 patent review covering mGluR2/3 NAMs from 2015 to 2020 [1]. This review, which summarizes granted patents in the field, highlights Decoglurant as the foundational clinical-stage reference for the entire class. In contrast, no other mGluR2/3 NAM has achieved comparable recognition as the first-in-class clinical benchmark in the peer-reviewed patent literature [1].

mGluR2/3 NAM patent literature scientific citations

Decoglurant Research & Procurement Applications


Negative Control in Preclinical mGluR2/3 NAM Studies

Based on the Phase II clinical trial (NCT01457677) in which Decoglurant at doses up to 30 mg daily failed to separate from placebo on MADRS total score in 357 MDD patients, Decoglurant serves as the definitive negative control for in vivo preclinical models evaluating novel mGluR2/3 modulators. Researchers can benchmark the behavioral efficacy of new chemical entities against this clinically validated null reference [1].

Pharmacological Profiling Reference Standard

Decoglurant's dual non-selective NAM activity at both mGluR2 and mGluR3 makes it the preferred reference compound for establishing baseline pharmacological responses in recombinant cell lines and native tissue preparations. Its well-documented mechanism enables calibration of functional assays (e.g., calcium mobilization, IP1 accumulation, ERK1/2 phosphorylation) against a clinically characterized allosteric modulator [2].

Scaffold Benchmarking in mGluR2/3 NAM Patents

As the first mGluR2/3 NAM to enter clinical development and the most prominently cited reference compound in the 2015–2020 patent literature, Decoglurant is the essential comparator for demonstrating structural novelty and improved properties in patent applications covering new mGluR2/3 NAM chemical series. Its clinical failure provides a clear rationale for pursuing alternative scaffolds with differentiated profiles [3].

Translational mGluR2/3 Target Engagement Studies

Although specific receptor occupancy data for Decoglurant are not publicly available, its clinical development history—including Phase I bioavailability and formulation studies—provides a framework for designing translational PK/PD studies of novel mGluR2/3 modulators. Researchers can leverage the published trial designs (e.g., NCT01901159, NCT01409369) as templates for their own early-phase clinical pharmacology investigations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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